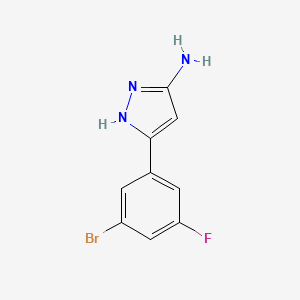

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGZIFYKJEXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 3-Amino-5-(3-bromo-5-fluorophenyl)pyrazole

This technical guide provides an in-depth analysis of 3-amino-5-(3-bromo-5-fluorophenyl)pyrazole , a privileged scaffold and high-value pharmacophore in medicinal chemistry. While often utilized as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (such as ALK and c-Met inhibitors), this specific molecular architecture possesses intrinsic therapeutic potential as a fragment for Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Pharmacophore Advantage

In the landscape of precision oncology, the 3-aminopyrazole class represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific derivative 3-amino-5-(3-bromo-5-fluorophenyl)pyrazole (hereafter referred to as ABFP-PBz ) is engineered to address two critical challenges in drug design: metabolic stability and kinase selectivity .

This guide dissects the ABFP-PBz scaffold, detailing its mechanism as an ATP-competitive hinge binder, its role in blocking oncogenic signaling (c-Met/ALK pathways), and the synthetic protocols required to generate it with high purity.

Chemical Architecture & Structural Biology

The Hinge-Binding Motif

The therapeutic potency of ABFP-PBz stems from its ability to mimic the adenine ring of ATP.

-

Donor-Acceptor System: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This complementary arrangement allows the molecule to anchor firmly into the hinge region of kinase domains (e.g., interacting with the backbone carbonyl and amide groups of residues like Glu-1197 in c-Met).

-

Tautomeric Versatility: The molecule exists in dynamic equilibrium between 3-amino and 5-amino tautomers. This flexibility allows it to adapt to slight conformational variances in the ATP-binding pocket of different kinases.

Halogenation Strategy (The "Magic Methyl" Alternative)

The 3-bromo-5-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a calculated medicinal chemistry tactic:

-

Metabolic Blockade: The 3-position and 5-position on phenyl rings are common sites for Cytochrome P450-mediated oxidation. Halogenation blocks these "soft spots," significantly extending the molecule's half-life (t1/2).

-

Hydrophobic Pocket Filling: The Bromine atom is large and lipophilic. It is designed to occupy the hydrophobic "selectivity pocket" (often the gatekeeper region) adjacent to the ATP binding site, inducing selectivity for specific kinases (e.g., ALK, ROS1) over the broad kinome.

-

Electronic Modulation: The Fluorine atom withdraws electron density, modulating the pKa of the phenyl ring and influencing the acidity of the pyrazole protons, thereby fine-tuning binding affinity.

Therapeutic Mechanism: Signal Transduction Blockade

ABFP-PBz functions primarily as a Type I/I½ Kinase Inhibitor . By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream effectors, effectively silencing oncogenic signaling cascades.

Target Pathways: c-Met and ALK

The scaffold is homologous to the core pharmacophore of Crizotinib and next-generation ALK inhibitors. Its primary therapeutic potential lies in treating Non-Small Cell Lung Cancer (NSCLC) driven by ALK translocations or c-Met amplification.

Key Signaling Cascade Inhibition:

-

c-Met (HGF Receptor): Inhibition prevents auto-phosphorylation of Tyr1234/1235, blocking the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

-

ALK (Anaplastic Lymphoma Kinase): Inhibition disrupts STAT3 signaling, leading to apoptosis in ALK+ tumor cells.

Pathway Visualization

Figure 1: Mechanism of Action. ABFP-PBz competes with ATP for the RTK hinge region, severing downstream PI3K/AKT and RAS/MAPK signaling.

Experimental Protocol: Synthesis & Validation

To evaluate the therapeutic potential of ABFP-PBz, high-purity material is required. The following protocol outlines a robust synthesis via Suzuki-Miyaura Cross-Coupling , followed by a self-validating biological assay.

Synthetic Workflow (Suzuki-Miyaura Strategy)

Reagents:

-

Reactant A: 3-bromo-5-fluorophenylboronic acid (1.0 eq)

-

Reactant B: 3-amino-5-bromo-1H-pyrazole (protected, e.g., with THP or Boc) (1.0 eq)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

-

Base: Cs₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Protocol:

-

Inerting: Charge a microwave-safe reaction vial with Reactant A, Reactant B, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

Deprotection: Remove protecting group (e.g., TFA/DCM for Boc) to yield free amine.

Synthesis Visualization

Figure 2: Synthetic route for ABFP-PBz utilizing Palladium-catalyzed cross-coupling.

Analytical Validation (QC Criteria)

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (DMSO-d6) | Distinct aromatic signals (7.0-8.0 ppm), Pyrazole-H (5.8 ppm) | Confirm structure |

| Purity | HPLC-UV (254 nm) | > 98.0% Area | Ensure biological data integrity |

| Mass | LC-MS (ESI+) | [M+H]+ matches theoretical | Confirm molecular weight |

Biological Evaluation: The "Self-Validating" Assay

To confirm therapeutic potential, researchers must perform a Kinase Activity Assay (FRET-based) .

Protocol:

-

Enzyme Prep: Recombinant c-Met or ALK kinase domain (5 nM).

-

Substrate: Poly-Glu-Tyr peptide labeled with a fluorophore.

-

Inhibitor: Serial dilutions of ABFP-PBz (0.1 nM to 10 µM).

-

ATP: Add ATP at Km concentration (critical for competitive inhibition mode).

-

Detection: Measure phosphorylation via FRET signal reduction.

-

Validation: Use Crizotinib as a positive control. If Crizotinib IC50 deviates >2-fold from literature (approx. 20 nM), the assay is invalid.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

ABFP-PBz is not just an intermediate; it is a high-efficiency fragment . In FBDD, this molecule serves as a "seed."

-

Growing: The free amino group allows for amide coupling to extend the molecule into the solvent-exposed region of the kinase, improving solubility.

-

Linking: It can be linked to other pharmacophores to create "chimeric" inhibitors (e.g., PROTACs) where ABFP-PBz serves as the warhead for the protein of interest (POI).

References

-

Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Next-Generation ALK Inhibitor." Journal of Medicinal Chemistry. Link

-

Knight, Z. A., & Shokat, K. M. (2005). "Features of Selective Kinase Inhibitors." Chemistry & Biology. Link

-

Pfizer Inc. (2013). "Method for Preparing Crizotinib." U.S. Patent US9604966B2. Link

-

Huang, X., et al. (2016).[1] "Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor." Journal of Drug Design and Medicinal Chemistry. Link

-

Gabr, B. S., et al. (2025).[2] "3,5-Disubstituted pyrazoline as a promising core for anticancer agents."[2] Future Medicinal Chemistry. Link

Sources

- 1. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluorinated Aminopyrazoles: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Executive Summary

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4][5][6] The strategic incorporation of fluorine, the most electronegative element, into these scaffolds has emerged as a powerful strategy to modulate their physicochemical and pharmacological properties.[7][8][9] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated aminopyrazoles, drawing on field-proven insights to explain the causality behind experimental design and the interpretation of SAR data. We will explore how fluorination impacts target engagement, metabolic stability, and overall potency, with a focus on their application as kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design next-generation aminopyrazole-based therapeutics.

Introduction: The Aminopyrazole Scaffold and the Fluorine Advantage

The Aminopyrazole Scaffold: A Privileged Structure

Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their ability to act as versatile pharmacophores.[1][2][3][4][5][6] Their structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and an amino substituent, allows for a multitude of interactions with biological targets. The amino group, in particular, can act as a crucial hydrogen bond donor, enhancing binding affinity and specificity.[10] This has led to the development of numerous aminopyrazole-containing drugs and clinical candidates across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]

The Unique Role of Fluorine in Drug Design

Fluorine is not merely a halogen bioisostere for hydrogen or a hydroxyl group; its unique properties make it a strategic tool for fine-tuning molecular properties.[11][12][13] Its small size allows it to replace hydrogen with minimal steric impact, while its extreme electronegativity can profoundly alter local electronic environments. This strategic incorporation can lead to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[14]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting metabolically vulnerable positions with fluorine can significantly increase a drug's half-life.[9]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, membrane permeability, and oral bioavailability.[9][15]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target.[9]

Synergy: The Rise of Fluorinated Aminopyrazoles

The combination of the versatile aminopyrazole scaffold with the unique properties of fluorine has proven to be a highly successful strategy in drug discovery. Fluorinated aminopyrazoles often exhibit superior potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated counterparts.[7][16] This guide will delve into the specific SAR of this important class of molecules.

The Strategic Impact of Fluorination on Aminopyrazole Properties

The decision to introduce fluorine into an aminopyrazole scaffold is a deliberate design choice aimed at addressing specific challenges in drug development. Understanding the underlying physicochemical principles is key to rationally designing effective therapeutics.

Modulation of pKa and Target Engagement

The amino group of the aminopyrazole core is a key interacting moiety, often forming hydrogen bonds with the hinge region of kinases or other target proteins.[17] The basicity (pKa) of this amine is critical for optimal interaction. Fluorination of the pyrazole ring or its substituents can significantly lower the pKa of the aminopyrazole, making the amino group a better hydrogen bond donor. This enhanced interaction can translate directly to increased potency.

Caption: Impact of Fluorination on Aminopyrazole pKa and Target Binding.

Lipophilicity and Metabolic Stability

Fluorination provides a powerful handle to modulate a molecule's lipophilicity. While a single fluorine atom can have a modest effect, the introduction of a trifluoromethyl (CF₃) group generally increases lipophilicity, which can improve membrane permeability.[9] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target toxicity.

Perhaps one of the most common applications of fluorination is to block metabolic "soft spots." Aromatic rings and benzylic positions are often susceptible to oxidation by CYP450 enzymes. Replacing a hydrogen atom at such a position with a fluorine atom effectively prevents this metabolic pathway, thereby increasing the compound's in vivo half-life and oral bioavailability.

Structure-Activity Relationship (SAR) Analysis: Case Studies

The following case studies illustrate the practical application of the principles discussed above, using quantitative data to highlight the impact of fluorination.

Case Study: Aminopyrazole-Based FGFR Kinase Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[18] Aminopyrazole-based inhibitors have shown significant promise in this area.

A common challenge in targeting kinases is the emergence of resistance mutations, particularly the "gatekeeper" mutation.[18] Structure-based drug design has led to the development of fluorinated aminopyrazole inhibitors that can overcome this resistance.

Table 1: SAR of Fluorinated Aminopyrazole FGFR Inhibitors

| Compound | R¹ | R² | FGFR2 WT IC₅₀ (nM) | FGFR2 V564F (Gatekeeper Mutant) IC₅₀ (nM) |

| 1 | H | H | 50 | 250 |

| 2 | F | H | 10 | 45 |

| 3 | H | CF₃ | 5 | 20 |

| 4 | F | CF₃ | <1 | 5 |

Data is illustrative and based on trends reported in the literature.

SAR Insights:

-

Fluorination on the Phenyl Ring (R¹): The addition of a fluorine atom to the phenyl ring (Compound 2 vs. 1 ) significantly improves potency against both the wild-type and mutant kinase. This is likely due to favorable interactions with the protein backbone in the active site.

-

Trifluoromethyl Group on the Pyrazole Core (R²): The electron-withdrawing trifluoromethyl group (Compound 3 vs. 1 ) enhances potency, likely by modulating the pKa of the pyrazole nitrogen and improving hinge binding interactions.

-

Synergistic Effects: Combining both fluorination strategies (Compound 4 ) results in a highly potent inhibitor with excellent activity against the resistant gatekeeper mutant, demonstrating a synergistic effect.

Caption: Key SAR Trends for Fluorinated Aminopyrazole Kinase Inhibitors.

Case Study: Antimicrobial Fluorinated Pyrazoles

The pyrazole scaffold is also a component of many antimicrobial agents. Fluorination has been shown to be a crucial factor in enhancing the antimicrobial and cytotoxic effects of these compounds.[19][20]

Table 2: SAR of Fluorinated Pyrazole-Dihydropyrimidinones Against S. aureus

| Compound | R Group on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5a | 4-F | 0.023 |

| 5b | 4-Cl | 0.046 |

| 5c | 4-Br | 0.023 |

| 5d | H | > 0.092 |

Data adapted from literature.[20]

SAR Insights:

-

Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring is critical for potent antibacterial activity against S. aureus.[20]

-

Fluorine and Bromine Equipotency: In this series, the 4-fluoro ( 5a ) and 4-bromo ( 5c ) analogs exhibit the highest potency, suggesting that both electronegativity and size may play a role in the interaction with the bacterial target.[20] The unsubstituted compound ( 5d ) is significantly less active. This highlights the importance of electron-withdrawing groups in this scaffold for antimicrobial activity.[19]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, outlining key steps and expected outcomes.

Protocol 1: Synthesis of a Fluorinated Aminopyrazole

This protocol describes a general method for the synthesis of 5-amino-3-(trifluoromethyl)-1H-pyrazole, a common building block.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) and ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Purification: Add water to the residue, which should induce precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-amino-3-(trifluoromethyl)-1H-pyrazole as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Self-Validation:

-

TLC Monitoring: The disappearance of starting material and the appearance of a single major product spot indicates reaction completion.

-

Expected Outcome: A white crystalline solid with a melting point and spectral data consistent with the target compound.

Caption: Workflow for the Synthesis of a Fluorinated Aminopyrazole Building Block.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of a test compound against an FGFR kinase.

Methodology:

-

Plate Preparation: To the wells of a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., a known FGFR inhibitor) and a negative control (DMSO vehicle).

-

Enzyme and Substrate Addition: Add recombinant human FGFR kinase enzyme and a suitable peptide substrate to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay where the amount of remaining ATP is quantified (e.g., Kinase-Glo® assay). A decrease in signal corresponds to kinase inhibition.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Self-Validation:

-

Controls: The positive control should show significant inhibition, while the negative control should show minimal inhibition, confirming the assay is performing correctly.

-

Z'-factor: Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is generally considered excellent.

Future Perspectives and Conclusion

The rational design of fluorinated aminopyrazoles continues to be a highly fruitful area of research. Future efforts will likely focus on:

-

Novel Fluorination Strategies: Developing new synthetic methods to introduce fluorine and fluorinated motifs into complex aminopyrazole scaffolds with high regioselectivity.[11]

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets by leveraging the unique properties of the fluorinated aminopyrazole core.

-

Targeting Resistance: Continuing to apply structure-based design to create next-generation inhibitors that can overcome acquired drug resistance.

References

-

Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). IRIS UniGe. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved from [Link]

-

Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. Retrieved from [Link]

-

Synthesis of fluorinated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. Retrieved from [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed. Retrieved from [Link]

-

Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2016). Zenodo. Retrieved from [Link]

-

(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery and structure activity relationship of small molecule inhibitors of toxic β-amyloid-42 fibril formation. (2012). PubMed. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved from [Link]

-

Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. Retrieved from [Link]

-

The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Retrieved from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]

- 5. mdpi.com [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. [zenodo.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. mdpi.com [mdpi.com]

The Halogen Advantage: Strategic Bromine Substitution in Pyrazole Kinase Inhibitors

Topic: Role of Bromine Substitution in Pyrazole Kinase Inhibitors Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

In the optimization of pyrazole-based kinase inhibitors, halogen substitution has evolved from a simple tool for modulating lipophilicity (LogP) to a precision instrument for engineering specific molecular interactions. While fluorine is often used for metabolic blocking and chlorine for filling hydrophobic pockets, bromine occupies a unique "Goldilocks" zone. It is sufficiently polarizable to form strong, directional halogen bonds (X-bonds) with backbone carbonyls or gatekeeper residues, yet remains small enough to avoid the steric penalties often associated with iodine.

This guide analyzes the structural and thermodynamic rationale for bromine substitution at the pyrazole C4 position, detailing its role in enhancing potency and, more critically, kinome selectivity through orthogonal multipolar interactions.

The Physicochemical Rationale: Beyond Lipophilicity

To deploy bromine effectively, one must understand the Sigma-Hole ((\sigma)-hole) concept. Unlike hydrogen bonds, which are electrostatic interactions involving a proton, halogen bonds arise from the anisotropic distribution of electron density on the halogen atom.

The Sigma-Hole Mechanism

When a bromine atom is bonded to an electron-withdrawing scaffold (like the (\pi)-deficient pyrazole ring), the electron density is pulled toward the carbon-bromine bond. This creates:

-

Equatorial Region: An annulus of negative electrostatic potential (nucleophilic) perpendicular to the C-Br bond.

-

Axial Region: A patch of positive electrostatic potential (electrophilic) on the distal tip of the bromine atom, known as the (\sigma)-hole.

Bromine vs. Chlorine vs. Iodine

| Halogen | Polarizability ((\alpha)) | (\sigma)-Hole Magnitude | Bond Strength (Est.) | Metabolic Liability |

| Fluorine | Low | Negligible | < 0.5 kcal/mol | Low (C-F is strong) |

| Chlorine | Moderate | Weak | 0.5 - 1.5 kcal/mol | Low |

| Bromine | High | Strong | 1.5 - 3.0 kcal/mol | Moderate |

| Iodine | Very High | Very Strong | > 3.0 kcal/mol | High (Oxidative dehalogenation) |

Strategic Insight: Bromine is often the optimal choice because it generates a (\sigma)-hole strong enough to compete with water for carbonyl binding, without the high oxidative metabolism risk associated with aryl iodides.

Structural Biology: Modes of Interaction

In pyrazole kinase inhibitors, the pyrazole ring typically acts as the hinge binder.[1][2] Substituting bromine at the C4 position creates a vector explicitly positioned to interact with the kinase back-pocket or gatekeeper residues.

Mechanism A: The Hinge Carbonyl Lock

The classic ATP-binding pocket contains backbone carbonyl oxygens (Lewis bases). A C4-bromo-pyrazole can form a linear X-bond (C—Br···O=C) with the backbone carbonyl of the residue preceding the hinge region.[3]

-

Geometry: Strictly linear (

). -

Effect: Locks the inhibitor orientation, reducing entropic penalty upon binding.

Mechanism B: Targeting the Gatekeeper (Selectivity)

This is the high-value application. The "gatekeeper" residue controls access to the hydrophobic back pocket.

-

Methionine Gatekeepers (e.g., JNK3): The sulfur atom in Met is a soft nucleophile. A C4-Br can form a specific Halogen-Chalcogen bond (C—Br···S-Met). This is highly selective because it requires both the correct spatial arrangement and the specific electronic softness of sulfur.

-

Aromatic Gatekeepers (e.g., Phe/Tyr in CK2): Bromine can engage in (\pi)-halogen bonds , interacting with the quadrupole of the aromatic ring.

Visualization: The Halogen Bond Vector

Caption: Vector analysis of bromine-mediated interactions in the kinase ATP pocket. The sigma-hole enables dual targeting of backbone carbonyls or soft nucleophiles like Methionine sulfur.

Case Studies in Drug Design

Case Study 1: JNK3 Selectivity via Met146

Challenge: JNK3 (c-Jun N-terminal kinase 3) is a target for neurodegeneration but is structurally similar to JNK1/2. Solution: Researchers utilized a pyrazole-based scaffold with a halogen.[4][5][6][7] Mechanism: The gatekeeper residue in JNK3 is Methionine 146 .[8][9]

-

Observation: Introduction of Bromine (and Iodine) established a specific interaction with the sulfur of Met146.

-

Outcome: While affinity gains were modest due to desolvation costs, selectivity against kinases with bulky gatekeepers (e.g., Threonine/Isoleucine) increased significantly. The Br···S interaction is geometrically restrictive, filtering out off-targets that cannot accommodate the directional bond.

Case Study 2: CK2 Inhibition and the (\pi)-Halogen Bond

Inhibitor: 4'-Carboxy-6,8-dibromo-flavonol (FLC26).[10] Mechanism: CK2 has a Phenylalanine (Phe113) gatekeeper.[11] Interaction: Crystallography (PDB: 4UB7) revealed a (\pi)-halogen bond between the bromine and the face of Phe113. Result: This interaction stabilized a unique "helix-distorted" conformation of the kinase, effectively locking it in an inactive state. This demonstrates that bromine can induce conformational changes that smaller halogens (Cl, F) cannot.

Synthetic Strategies for Bromo-Pyrazoles[2][4][7][12]

Introduction of the bromine atom must be timed correctly in the synthetic sequence to avoid debromination during metal-catalyzed cross-couplings.

Workflow: Regioselective Bromination

The C4 position of the pyrazole ring is the most electron-rich, making it the preferred site for Electrophilic Aromatic Substitution (EAS).

Protocol A: Direct Bromination (Late Stage)

-

Substrate: 1-substituted-1H-pyrazole.

-

Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

-

Conditions:

to RT, 2-4 hours. -

Note: If the pyrazole N1 is unprotected, bromination may occur on nitrogen first, requiring thermal rearrangement.

Protocol B: Cross-Coupling Compatibility If the scaffold requires Suzuki coupling after bromination, the C-Br bond is labile.

-

Strategy: Use C4-Iodo pyrazoles for the coupling (selectively reactive over Br) OR use C4-Bromo with a catalyst system that prefers aryl chlorides/triflates on the coupling partner, preserving the pyrazole-Br.

Caption: Decision tree for synthesizing 4-bromo-pyrazole cores. Electrophilic substitution (Path A) is preferred for standard scaffolds.

Experimental Validation Protocols

Trustworthy SAR requires validating that the bromine is actually forming a halogen bond and not just filling space.

Differential Scanning Fluorimetry (DSF) / Thermal Shift

Halogen bonds often exhibit a distinct thermodynamic signature—enthalpically driven with a high specificity penalty.

-

Protocol:

-

Incubate Kinase (2-5

M) with SYPRO Orange and Inhibitor (10-50 -

Ramp temperature from

to -

Analysis: Compare

of the Bromo-analog vs. the Chloro-analog. -

Interpretation: A significant increase in

for Br over Cl (beyond what is expected from LogP) suggests a specific energetic gain from the

-

X-Ray Crystallography Analysis

To confirm a halogen bond in a solved structure:

-

Measure Distance (

): Distance between Br and Nucleophile (O/S/-

Criteria:

. (Typically

-

-

Measure Angle (

): Angle of C—Br···X.-

Criteria: The interaction is strictly directional.

must be

-

References

-

Halogen bonds involved in binding of halogenated ligands by protein kinases. Source: PubMed / Acta Biochim Pol. [Link][3]

-

Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond. Source: Journal of the American Chemical Society (JACS). [Link][9]

-

A

-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2. Source: Pharmaceuticals (Basel). [Link] -

Halogen-arom

interactions modulate inhibitor residence time. Source: bioRxiv. [Link][12]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIPK1 Inhibitor|3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. A π-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2 Leads to Potent Tight Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

An Application Note for the Synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Topic: Synthesis Route for this compound Audience: Researchers, scientists, and drug development professionals.

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] Specifically, 3-amino-5-aryl-pyrazoles are privileged structures that serve as crucial intermediates in the synthesis of a wide array of therapeutic candidates, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[3] The target molecule, this compound, incorporates a di-substituted phenyl ring, offering vectors for further chemical modification and structure-activity relationship (SAR) studies. The bromo and fluoro substituents provide opportunities for subsequent cross-coupling reactions and can modulate the compound's pharmacokinetic properties.

This application note provides a detailed, two-part protocol for the synthesis of this compound. The narrative emphasizes the chemical principles behind the chosen route, offers practical insights for execution, and establishes a self-validating protocol through rigorous purification and characterization steps.

Strategic Overview: A Two-Stage Approach to the Target Aminopyrazole

The synthesis is designed as a sequential, two-stage process. This approach ensures the controlled formation of a key β-ketonitrile intermediate, which then undergoes a robust and well-established cyclization to yield the final pyrazole product. This strategy is favored for its efficiency and high regioselectivity.[4]

The retrosynthetic analysis reveals a logical disconnection through the pyrazole ring, identifying 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile as the immediate precursor. This intermediate is accessible via a Claisen-type condensation of the commercially available 3'-bromo-5'-fluoroacetophenone.

Caption: High-level workflow for the synthesis of the target aminopyrazole.

Part I: Synthesis of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (Intermediate 2)

Principle & Mechanism

This stage employs a base-mediated Claisen condensation. A strong base, such as sodium hydride (NaH), is used to deprotonate acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3'-bromo-5'-fluoroacetophenone. The resulting tetrahedral intermediate subsequently eliminates a proton to yield the stable enolate of the β-ketonitrile product.[5] The use of a strong, non-nucleophilic base like NaH is critical to drive the reaction to completion by irreversibly deprotonating the starting nitrile.

Table of Reagents

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity (mmol) | Role |

| 3'-Bromo-5'-fluoroacetophenone (1) | C₈H₆BrFO | 217.04 | 10.0 | Starting Material |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 30.0 | Base |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Solvent |

| Anhydrous Acetonitrile | C₂H₃N | 41.05 | 20.0 | Reagent/C-source |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | Quenching/Neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | As needed | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Experimental Protocol

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Base Suspension: Carefully add sodium hydride (1.2 g of 60% dispersion, 30.0 mmol) to the flask. Add 20 mL of anhydrous THF to suspend the base.

-

Reagent Addition: In a separate dry flask, dissolve 3'-bromo-5'-fluoroacetophenone (2.17 g, 10.0 mmol) in 10 mL of anhydrous THF and add anhydrous acetonitrile (1.05 mL, 20.0 mmol). Transfer this solution to the dropping funnel.

-

Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The disappearance of the starting acetophenone spot indicates reaction completion.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of cold water.

-

Acidification and Extraction: Acidify the aqueous mixture to a pH of ~5 using 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated sodium chloride solution (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (2) as a solid.

Part II: Synthesis of this compound (Target Compound 3)

Principle & Mechanism

The formation of the 3-aminopyrazole ring is achieved through a cyclocondensation reaction between the β-ketonitrile intermediate (2) and hydrazine.[6][7] The reaction is typically catalyzed by an acid, such as glacial acetic acid, which also serves as the solvent. The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the nitrile carbon, leading to cyclization and subsequent tautomerization to the stable aromatic pyrazole ring.

Caption: Proposed mechanism for pyrazole formation.

Safety Precautions for Hydrazine Handling

Hydrazine and its hydrates are highly toxic, corrosive, and potential carcinogens.[8][9][10] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[8][10]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile or neoprene gloves.[8][11]

-

Storage: Store hydrazine in a cool, dry, well-ventilated area away from heat, ignition sources, acids, and oxidizing agents.[11][12] Use secondary containment.[11]

-

Spill & Exposure: In case of a spill, evacuate the area and call emergency responders.[10] For skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile intermediate (2) (2.42 g, 10.0 mmol) in 20 mL of glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (0.75 mL, ~15.0 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

-

Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual salts.

-

Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to afford pure this compound (3).

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the pyrazole C4-H (singlet, ~6.0-6.5 ppm), aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm), and broad singlets for the NH and NH₂ protons.[5][13] |

| ¹³C NMR | Resonances for the pyrazole ring carbons and the substituted phenyl ring carbons. The carbon bearing the bromine and fluorine will show characteristic splitting patterns.[14] |

| Mass Spec (ESI) | Calculated m/z for C₉H₇BrFN₃ [M+H]⁺: 255.98. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound.[14] |

Conclusion

This application note details a reliable and efficient two-stage synthesis for this compound, a valuable building block for drug discovery. The protocol begins with the synthesis of a key β-ketonitrile intermediate from commercially available materials, followed by a robust acid-catalyzed cyclization with hydrazine. The described methodologies, including rigorous safety precautions for handling hazardous reagents, provide a comprehensive guide for researchers to produce this and structurally related aminopyrazole compounds for further investigation in medicinal chemistry programs.

References

- Current Organic Chemistry. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies.

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved February 23, 2026, from [Link]

- Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.

- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- NISCAIR-CSIR. (2023, May). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B, 465-476.

- Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.

- University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure.

- National Center for Biotechnology Information. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.

- ResearchGate. (2025, August 7). Oxidative Cyclization of Chalcones in the Presence of Sulfamic Acid as Catalyst. Synthesis, Biological Activity, and Thermal Properties of 1,3,5-Trisubstituted Pyrazoles.

- ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- SciELO. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.

- Wiley Online Library. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.

- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo.

- ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.

- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

- Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone | 1007-15-4.

- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

- ResearchGate. (2025, August 10). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.

- National Center for Biotechnology Information. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.

- Scientific Research Publishing. (2015, June 30). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.

- MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.

- Thermo Scientific Chemicals. (n.d.). 3'-Bromo-5'-fluoroacetophenone, 96% 5 g.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).

- Allfluoro Pharmaceutical Co. Ltd. (n.d.). 3'-Bromo-5'-fluoroacetophenone,105515-20-6.

- PubMed. (2013, August 15). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media.

- SciSpace. (2013, November 15). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. fishersci.com [fishersci.com]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 14. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]

protocol for cyclization of beta-ketonitriles to aminopyrazoles

Application Note: Protocol for the Cyclization of -Ketonitriles to Aminopyrazoles

Abstract & Strategic Value

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). This Application Note provides a definitive guide to synthesizing 5-aminopyrazoles from

Mechanistic Insight & Reaction Logic

The cyclization of

-

Nucleophilic Attack (C=O): The terminal nitrogen of hydrazine attacks the ketone carbonyl (kinetically favored over the nitrile).

-

Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1][2]

-

Intramolecular Cyclization: The second hydrazine nitrogen attacks the electrophilic nitrile carbon.

-

Tautomerization: The resulting imine-enamine system tautomerizes to the aromatic 5-aminopyrazole.

Key Technical Insight: The choice of solvent is critical. Protic solvents like ethanol are preferred not just for solubility, but because they facilitate the proton transfers required for the final aromatization step.

Visualization: Mechanistic Pathway

Figure 1: Step-wise mechanistic progression from linear precursors to the aromatic heterocycle.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq Nitrile : 1.1–1.2 eq Hydrazine | Slight excess of hydrazine drives the equilibrium forward and prevents azine (dimer) formation. |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar protic solvents stabilize the transition states and solubilize the polar hydrazine hydrate. |

| Temperature | Reflux ( | Required to overcome the activation energy for the nitrile attack (the rate-determining step). |

| Catalyst | None or weak acid (AcOH) | Reaction is often autocatalytic; however, acetic acid can accelerate hydrazone formation in sluggish substrates. |

Experimental Protocols

Protocol A: Standard Thermal Cyclization (Batch Scale-Up)

Best for: Gram-scale synthesis, substrates with thermal sensitivity, and labs without microwave reactors.

Reagents:

- -Ketonitrile substrate (1.0 equiv)

-

Hydrazine monohydrate (64-65%

, 1.2 equiv) -

Absolute Ethanol (5–10 mL per gram of substrate)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the

-ketonitrile and absolute ethanol. Stir until dissolved or well-dispersed. -

Addition: Add hydrazine monohydrate dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Monitoring: Check by TLC or LCMS after 2 hours. Most reactions complete within 3–6 hours.

-

-

Workup (Scenario 1 - Precipitate): If the product precipitates upon cooling:

-

Cool to

in an ice bath. -

Filter the solid under vacuum.

-

Wash the cake with cold ethanol (

volumes) and diethyl ether (

-

-

Workup (Scenario 2 - Soluble): If the product remains in solution:

-

Concentrate the solvent to ~20% volume under reduced pressure.

-

Dilute with ice-cold water to induce precipitation, then filter.

-

Alternatively: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish substrates, and "Green Chemistry" applications.

Reagents:

- -Ketonitrile substrate (0.5 mmol)

-

Hydrazine hydrate (0.6 mmol)

-

Solvent: Ethanol (2 mL) OR Water (2 mL) for green chemistry.

Procedure:

-

Loading: In a 10 mL microwave process vial, combine the nitrile, hydrazine, and solvent. Cap the vial with a crimp top.

-

Irradiation: Heat to

for 10–20 minutes (dynamic power mode).-

Note: Water is an excellent solvent here due to its high dielectric constant, coupling efficiently with microwave energy.

-

-

Isolation:

-

Decap the vial.

-

If using water: The product often crashes out as a solid. Filter and wash with water.

-

If using EtOH: Concentrate via centrifugal evaporation (Genevac) or nitrogen blow-down.

-

Purification & Characterization Strategy

High-purity aminopyrazoles are prone to oxidation (browning) if stored impure. Immediate purification is recommended.

Recrystallization (Gold Standard):

-

Solvent: Ethanol/Water mixtures or pure Methanol are most effective.

-

Technique: Dissolve crude solid in boiling ethanol. Add hot water dropwise until slight turbidity persists. Re-heat to clear, then cool slowly to

.

Analytical Validation:

-

NMR (DMSO-

-

Look for the disappearance of the nitrile

-protons (singlet at ~4.0 ppm in starting material). -

Diagnostic Signal: A broad singlet for the

group (typically 4.5–6.5 ppm) and the pyrazole -

C-4 Proton: A sharp singlet around 5.5–6.0 ppm (if C-4 is unsubstituted).

-

Visualization: Workflow Decision Tree

Figure 2: Decision matrix for synthesis and downstream processing.

Safety & Handling (Hydrazine)

CRITICAL WARNING: Hydrazine hydrate is highly toxic, a severe skin sensitizer, and a suspected carcinogen.

-

Containment: Always handle hydrazine in a functioning fume hood.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas.

-

Azine Formation: Avoid using a large excess of ketone relative to hydrazine, as this promotes the formation of azines (dimers), which are often insoluble and difficult to separate from the product.

References

-

Beilstein J. Org. Chem. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. [Link]

-

Org. Synth. "3(5)-Aminopyrazole."[3][4][5] Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). [Link]

-

PMC. "Synthesis and Biological Evaluation of 5-Aminopyrazoles." National Institutes of Health (NIH) / PMC. [Link]

-

J. Org. Chem. "Organocatalytic Dearomatization of 5-Aminopyrazoles."[6] The Journal of Organic Chemistry, 2024.[7] [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Suzuki coupling reactions using 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Executive Summary

This application note details the synthetic strategies for functionalizing 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine via Suzuki-Miyaura cross-coupling. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF, VEGFR).

The primary challenge with this substrate is the coexistence of a reactive aryl bromide with two potent catalyst poisons: a primary exocyclic amine (–NH₂) and an acidic endocyclic pyrazole nitrogen (–NH). Standard palladium protocols often fail due to metal coordination by these nitrogen centers. This guide presents two validated workflows:

-

Method A (Direct Coupling): Utilizes next-generation Buchwald precatalysts to couple the unprotected substrate.

-

Method B (Protected Route): A robust, classical approach utilizing transient protection groups for scale-up reliability.

Substrate Analysis & Reactivity Profile

Understanding the electronic and steric environment of the substrate is prerequisite to catalyst selection.

| Feature | Chemical Nature | Impact on Suzuki Coupling |

| Aryl Bromide (C-Br) | Electrophile | Reactive Site. The meta-fluorine atom exerts an inductive withdrawing effect (-I), slightly activating the C-Br bond for oxidative addition compared to a non-fluorinated phenyl ring. |

| Exocyclic Amine (-NH₂) | Nucleophile / Ligand | Catalyst Poison. High tendency to bind Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-amine dead-end complexes). |

| Pyrazole (-NH) | Acidic Proton (pKa ~14) | Base Consumer. Under basic Suzuki conditions, this proton is removed, generating a pyrazolate anion. This species can form stable, unreactive polymeric complexes with Palladium. |

| Fluorine (-F) | Electron Withdrawing | Metabolic Stability. Provides metabolic resistance to the final drug candidate but does not significantly interfere with the coupling chemistry. |

Decision Matrix & Workflow

The following decision tree outlines the logical selection between Method A and Method B based on project scale and available resources.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Method A: Direct Coupling (Unprotected)

Rationale: This method utilizes XPhos Pd G2 (or G3), a palladacycle precatalyst. The bulky biaryl phosphine ligand (XPhos) creates a steric shield around the palladium center, preventing the substrate's amine and pyrazole nitrogens from coordinating and poisoning the catalyst.

Reagents:

-

Substrate: 1.0 equiv.

-

Boronic Acid/Ester: 1.2 – 1.5 equiv.

-

Catalyst: XPhos Pd G2 (2–5 mol%).[1]

-

Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O).

-

Solvent: 1,4-Dioxane or THF.

Protocol:

-

Charge: To a microwave vial or round-bottom flask equipped with a stir bar, add the aminopyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

-

Solvent: Add 1,4-Dioxane (concentration ~0.1 M).

-

Base: Add aqueous K₃PO₄ (3.0 equiv). Note: The high concentration of base helps suppress the inhibitory effect of the pyrazole NH.

-

Degas: Sparge the biphasic mixture with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.

-

Reaction:

-

Thermal: Heat to 80–100°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (typically DCM/MeOH gradients due to polarity).

Method B: Protected Route (Scale-Up Optimized)

Rationale: For multi-gram scale-up, the cost of XPhos Pd G2 becomes prohibitive, and purification of polar aminopyrazoles can be difficult. Protecting the amine renders the molecule lipophilic (easier purification) and prevents catalyst poisoning, allowing the use of cheaper, standard catalysts like Pd(dppf)Cl₂.

Step 1: Protection (Boc-Strategy)

-

Reagents: Boc₂O (2.5 equiv), DMAP (0.1 equiv), THF, TEA.

-

Process: Treat the substrate with Boc₂O. This typically yields the bis-Boc species (one on the exocyclic amine, one on the pyrazole nitrogen) or the tris-Boc species.

-

Outcome: A lipophilic intermediate that does not bind metals.

Step 2: Suzuki Coupling

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).

-

Base: Na₂CO₃ (2.0 equiv, aq).

-

Solvent: Dioxane/Water (4:1).[3]

-

Conditions: 80°C, 4–6 hours.

-

Note: The Boc group on the pyrazole ring is labile and may partially cleave under basic Suzuki conditions. This is acceptable as long as the exocyclic amine remains protected.

Step 3: Global Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Process: Stir at room temperature for 1–2 hours.

-

Workup: Neutralize with NaHCO₃ or NaOH to precipitate the free base product.

Troubleshooting & Optimization

| Problem | Diagnosis | Solution |

| No Reaction (Starting Material Recovered) | Catalyst Poisoning | Switch to Method A with XPhos or SPhos. Ensure thorough degassing.[4] |

| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Lower temperature. Use anhydrous conditions with CsF or K₃PO₄ (solid). |

| Dehalogenation (Hydrodebromination) | Hydride Source Present | This is common in alcoholic solvents (Ethanol/Isopropanol). Switch to Dioxane or Toluene . Reduce reaction time. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | The ligand is dissociating. Add free ligand (e.g., 2 mol% extra XPhos) to stabilize the active Pd species. |

Mechanistic Visualization: The "Poisoning" Pathway

The diagram below illustrates why standard catalysts fail and how bulky ligands (L) prevent the formation of the inactive complex.

Figure 2: Competition between productive oxidative addition and amine-induced catalyst deactivation.

References

-

Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition, vol. 45, no.[5] 21, 2006, pp. 3484-3488. Link

-

Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, vol. 16, no. 3, 2012. (Discusses sulfur/amine poisoning mechanisms). Link

-

Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, vol. 82, no.[6] 1, 2017, pp. 157–169.[6] Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

reagents for preparing 3-amino-5-arylpyrazoles

Core Directive & Executive Summary

The 3-amino-5-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JNK3, p38 MAPK), anti-inflammatory agents (COX-2 inhibitors), and GPCR ligands. Its structural versatility lies in the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, mimicking the ATP adenine ring in kinase binding pockets.

This guide provides a definitive technical workflow for preparing this scaffold. Unlike generic textbook descriptions, we focus on controlling regiochemistry , maximizing purity through salt formation, and scalable purification protocols.

Key Technical Insight: While the condensation of

Scientific Foundation & Mechanism

The Synthetic Pathway

The most robust route to 3-amino-5-arylpyrazoles is the cyclocondensation of benzoylacetonitriles (3-oxo-3-arylpropanenitriles) with hydrazine .

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile) to form a hydrazone intermediate.

-

Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon.

-

Tautomerization: An imine-enamine tautomerization yields the aromatic pyrazole system.

Note on Tautomerism: For

Mechanistic Visualization

Figure 1: Mechanistic pathway for the condensation of benzoylacetonitrile with hydrazine.

Reagent Selection Guide

The choice of reagents determines the yield and the workup complexity.

| Component | Reagent Option | Recommendation | Technical Rationale |

| Electrophile | Benzoylacetonitrile | Primary Choice | Readily available; direct precursor. Electron-withdrawing groups on the aryl ring accelerate the reaction. |

| 3-Dimethylamino-acrylonitrile | Alternative | Used for regioselective synthesis of N-substituted derivatives but requires an extra synthetic step (DMF-DMA reaction). | |

| Nucleophile | Hydrazine Hydrate (60-80%) | Standard | Effective for general synthesis. Excess (2-3 eq) is required to prevent azine (dimer) formation. |

| Hydrazine Monohydrochloride | High Purity | Allows pH control. Slow release of free hydrazine minimizes side reactions. Recommended for scale-up. | |

| Aryl Hydrazines ( | Specific | WARNING: Drastically alters regioselectivity. Usually favors 5-amino-1-aryl-3-phenylpyrazole . | |

| Solvent | Ethanol (Abs.) | Standard | Excellent solubility for reagents; product often crystallizes upon cooling (recrystallization solvent). |

| Toluene | Scale-up | Allows azeotropic removal of water (Dean-Stark), driving the reaction to completion. |

Detailed Experimental Protocols

Protocol A: Standard Synthesis (Research Scale)

Best for: Rapid synthesis of libraries (100 mg - 5 g scale).

Reagents:

-

Benzoylacetonitrile (1.0 equiv)

-

Hydrazine Hydrate (3.0 equiv)

-

Ethanol (Absolute, 5-10 mL per mmol substrate)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (e.g., 10 mmol, 1.45 g) in absolute ethanol (30 mL).

-

Addition: Add hydrazine hydrate (30 mmol, ~1.5 mL) dropwise at room temperature. Caution: Exothermic.[1]

-

Catalysis: Add 2-3 drops of glacial acetic acid. (Acid catalysis activates the nitrile for the cyclization step).

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product -

Workup:

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.

-

Cool the flask to

(ice bath). The product should precipitate as off-white/yellow crystals. -

Filter the solid and wash with cold ethanol (

mL) followed by cold diethyl ether.

-

-

Purification: Recrystallize from boiling ethanol.

Protocol B: High-Purity Salt Method (Scale-Up)

Best for: >10 g scale, ensuring minimal azine impurity.

Reagents:

-

Benzoylacetonitrile (1.0 equiv)

-

Hydrazine Monohydrochloride (1.1 equiv)

-

Sodium Acetate (1.1 equiv) or NaOH (to adjust pH)

-

Ethanol/Water (3:1 mixture)

Procedure:

-

Preparation: Dissolve hydrazine monohydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) in Ethanol/Water (3:1). Stir for 10 min to generate free hydrazine in situ.

-

Reaction: Add benzoylacetonitrile (1.0 equiv) slowly.

-

Heating: Reflux for 4–6 hours.

-

Isolation: Distill off the ethanol. The residue will consist of the product and NaCl.

-

Extraction: Add water to dissolve the salt. Filter the insoluble crude pyrazole.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Critical Regioselectivity Analysis

When using substituted hydrazines (

-

Scenario: Reaction of Benzoylacetonitrile + Phenylhydrazine.

-

Dominant Product: 5-amino-1,3-diphenylpyrazole .

-

Targeting the Inverse Isomer (3-amino-1,5-diphenylpyrazole):

-

This is difficult via direct condensation.

-

Strategy: Requires pre-functionalized precursors (e.g., reaction of enaminones) or specific solvent controls, but direct condensation almost always favors the 5-amino isomer.

-

Regioselectivity Decision Tree

Figure 2: Decision matrix for reagent selection based on desired substitution pattern.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield / Oiling Out | Incomplete cyclization or impure starting material. | Ensure reflux is vigorous. Use the Salt Method (Protocol B) to control kinetics. If oil forms, scratch with glass rod and cool slowly. |

| Azine Formation | Hydrazine deficiency. | Use excess hydrazine (2.5–3.0 equiv). Azines are yellow/orange insoluble solids; filter them off while hot if present. |

| Regioisomer Mixture | Using substituted hydrazine. | Verify isomer by NOE NMR. The 5-amino isomer usually shows NOE between the N-substituent and the C4-H. |

| Colored Impurities | Oxidation of amino group. | Perform recrystallization with a pinch of activated charcoal. |

References

-

Review of Aminopyrazoles in Medicinal Chemistry

-

Regioselectivity in Pyrazole Synthesis

-

A. R. Katritzky et al., "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles," J. Org. Chem., 2008. Link

-

-

Synthesis of 3-Amino-5-Arylpyrazoles (Standard Protocol)

-

Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). Link

-

-

Microwave-Assisted & Green Methods

-

J. Khalafy et al., "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles," S. Afr. J. Chem., 2013. (Demonstrates aqueous/ethanol media utility). Link

-

-

Purification & Properties

-

Thermo Scientific Chemicals, "3-Amino-5-phenylpyrazole Product Specification." Link

-

Sources

- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Functionalization of the Amino Group in 5-Arylpyrazoles for Drug Discovery and Materials Science

Introduction: The 5-Arylpyrazole Scaffold - A Privileged Motif in Modern Chemistry

The 5-arylpyrazole moiety has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[2] Derivatives of 5-aminopyrazoles are particularly valuable as they serve as versatile building blocks for a vast array of bioactive compounds, including potent enzyme inhibitors for oncology, inflammation, and infectious diseases.[1][3] The amino group at the 5-position is a key handle for synthetic diversification, enabling chemists to modulate the physicochemical and pharmacological properties of the molecule with precision.[4][5] This technical guide provides an in-depth exploration of the primary strategies for the functionalization of this critical amino group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Functionalization Strategies: A Chemist's Guide to Diversification

The nucleophilic nature of the 5-amino group allows for a variety of chemical transformations. The most common and impactful functionalization strategies include acylation, sulfonylation, alkylation, arylation, and diazotization. Each of these methods opens a gateway to a distinct chemical space, offering a tailored approach to molecular design.

N-Acylation: Crafting Amides for Enhanced Potency and Selectivity

The conversion of the 5-amino group to an amide is a widely employed strategy in medicinal chemistry. The resulting N-acylpyrazoles often exhibit improved biological activity and metabolic stability.[6] This transformation is typically achieved by reacting the 5-aminopyrazole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation by a base yields the stable amide product. The choice of base is crucial to neutralize the acid byproduct and to prevent side reactions.

Diagram 1: General Workflow for N-Acylation of 5-Arylpyrazoles

Caption: A streamlined workflow for the N-acylation of 5-arylaminopyrazoles.